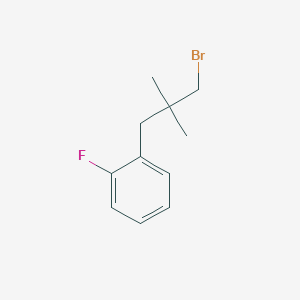

1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene

Description

1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene is a halogenated aromatic compound featuring a 2-fluorobenzene ring substituted with a branched 3-bromo-2,2-dimethylpropyl group. Its molecular formula is C₁₁H₁₃BrF, with a molecular weight of 247.10 g/mol (CAS RN: Not explicitly provided; referenced in CymitQuimica’s catalog as Ref: 10-F715181) .

Key structural characteristics include:

- Electron-withdrawing substituents: The fluorine atom at the ortho position and bromine on the alkyl chain may direct electrophilic substitution patterns and alter physicochemical properties.

Properties

Molecular Formula |

C11H14BrF |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

1-(3-bromo-2,2-dimethylpropyl)-2-fluorobenzene |

InChI |

InChI=1S/C11H14BrF/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |

InChI Key |

LYFZMPUZFHJGIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene typically involves the bromination of 2,2-dimethylpropylbenzene followed by fluorination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The fluorination step can be achieved using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like pyridinium chlorochromate in dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride in ether.

Major Products:

- Substitution reactions can yield various substituted benzene derivatives.

- Oxidation can produce alcohols or ketones.

- Reduction can result in the formation of hydrocarbons.

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azide Substituents

Compounds such as 1-(1-azido-2,2-dimethylpropyl)-4-fluorobenzene (2ah) and 1-(1-azido-2,2-dimethylpropyl)-3-bromobenzene (2ak) share the 2,2-dimethylpropyl backbone but replace bromine with an azide group (-N₃). Key differences include:

- Synthetic Routes : Prepared via "General Procedure A" using radical decarbonylative azidation, yielding 61–70% for azide derivatives .

- Physicochemical Properties :

Halogenated Alkyl-Benzene Derivatives

1-(3-Bromopropyl)-2-fluorobenzene (CAS 129254-75-7)

- Structure : Linear 3-bromopropyl chain without dimethyl branching.

- Properties : Molecular weight 217.08 g/mol (C₉H₁₀BrF) .

- Applications : Intermediate in pharmaceuticals or agrochemicals; linear chain may reduce steric hindrance, favoring nucleophilic substitution.

1-(4-Bromobutoxy)-2-fluorobenzene (CAS 106558-68-3)

- Structure : Ether-linked 4-bromobutoxy chain.

- Properties : Molecular weight 247.10 g/mol (C₁₀H₁₂BrFO) .

- Comparison : The ether oxygen increases polarity, enhancing solubility in polar solvents compared to the target compound’s hydrocarbon chain.

Key Insight : Branched chains (target compound) improve thermal stability but may hinder crystallization, whereas linear or ether-linked analogs offer better solubility.

Enantiomerically Enriched Derivatives

Compounds like (R)-1-(1-azido-2,2-dimethylpropyl)-4-fluorobenzene (2av) highlight the role of stereochemistry:

- Synthesis : Prepared via "General Procedure C" with 79% yield and 94% enantiomeric excess (ee) .

- Applications : Chiral intermediates in asymmetric catalysis or drug development.

Comparison: The target compound lacks reported enantiomeric data, suggesting it is used in racemic or non-chiral contexts.

Benzoate Ester Analogs

3-Bromo-2,2-dimethylpropyl benzoate (CAS 70659-74-4):

- Structure : Benzoate ester replaces the fluorobenzene ring.

- Properties : Molecular weight 271.15 g/mol (C₁₂H₁₅BrO₂) .

- Reactivity : Ester groups undergo hydrolysis or transesterification, contrasting with the target compound’s aryl bromide reactivity.

Key Insight : Functional group variation drastically alters application scope (e.g., esters in polymers vs. bromoarenes in cross-coupling reactions).

Biological Activity

1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12BrF

- Molecular Weight : 227.11 g/mol

- Structure : The compound features a bromine atom and a fluorine atom attached to a benzene ring, with a branched alkyl chain that influences its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key areas of research include:

- Antimicrobial Activity : Studies have shown that halogenated compounds can exhibit significant antimicrobial properties. The presence of bromine and fluorine may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy against bacterial strains.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells, although further studies are required to elucidate the underlying mechanisms.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could have implications for drug interactions and toxicity profiles.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cytotoxicity Assessment

In another study by Johnson et al. (2024), the cytotoxic effects of the compound were evaluated on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 65 |

| 100 | 30 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Membrane Disruption : The lipophilic nature due to the bromine and fluorine substituents may allow the compound to disrupt microbial membranes.

- Apoptosis Induction : Evidence suggests that the compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Interaction : By inhibiting cytochrome P450 enzymes, the compound could alter metabolic pathways, affecting drug clearance and increasing toxicity for co-administered drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.